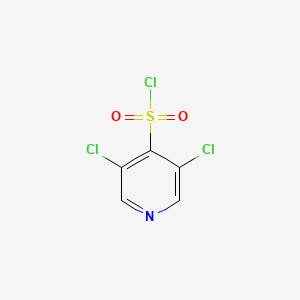

3,5-Dichloropyridine-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2Cl3NO2S |

|---|---|

Molecular Weight |

246.5 g/mol |

IUPAC Name |

3,5-dichloropyridine-4-sulfonyl chloride |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |

InChI Key |

HPTODNQVZVQHGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloropyridine 4 Sulfonyl Chloride and Analogues

Established Synthetic Routes to Pyridinesulfonyl Chlorides

The formation of the pyridinesulfonyl chloride moiety is a critical step, and several reliable methods have been developed. These routes begin from various sulfur-containing pyridine (B92270) precursors, including sulfonic acids, thiols, and sulfonamides.

Synthesis from Pyridinesulfonic Acids via Halogenation (e.g., Thionyl Chloride, Phosphorus Pentachloride)

A conventional and widely used method for preparing pyridinesulfonyl chlorides is the direct halogenation of the corresponding pyridinesulfonic acids. This transformation is typically achieved using strong halogenating agents. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is effective for converting pyridine-3-sulfonic acid into pyridine-3-sulfonyl chloride. chemicalbook.com The reaction is generally heated to reflux to ensure complete conversion. chemicalbook.com In one documented procedure, heating pyridine-3-sulfonic acid with PCl₅ and POCl₃, followed by workup, afforded the desired sulfonyl chloride in a 94% yield. chemicalbook.com

Similarly, phosphorus pentachloride can be used in a solvent like chlorobenzene (B131634) to achieve the chlorination of 3-pyridinesulfonic acid. google.com An alternative approach involves reacting hydroxypyridine sulfonic acids with a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comgoogle.comgoogle.com This process involves passing chlorine gas through a mixture of the hydroxypyridine-sulfonic acid and PCl₃, followed by heating to temperatures between 100°C and 120°C. google.com For example, 4-hydroxypyridine-3-sulfonic acid can be converted to 4-chloropyridine-3-sulfonyl chloride using this method. google.com

Table 1: Halogenation of Pyridinesulfonic Acids

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Pyridine-3-sulfonyl chloride | 94% | chemicalbook.com |

| 3-Pyridinesulfonic acid | PCl₅, Chlorobenzene | Pyridine-3-sulfonyl chloride | 87.8% | google.com |

| 4-Hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂ | 4-Chloropyridine-3-sulfonyl chloride | 91.4% | google.com |

Oxidative Chlorination of Pyridine Thiols and Related Sulfur Compounds

Another synthetic pathway to pyridinesulfonyl chlorides involves the oxidative chlorination of pyridine thiols (mercaptopyridines) or their disulfide derivatives. This method directly converts a carbon-sulfur bond into a sulfonyl chloride. The in-situ generation of pyridine-2-sulfonyl chloride from 2,2′-dipyridyl disulfide can be accomplished by treating the disulfide with chlorine or bromine in a suitable solvent like dichloromethane. chemicalbook.com

A more general approach for the oxidative chlorination of thiols uses reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). lookchem.com This reagent provides a mild and efficient method for converting various sulfur compounds, including aryl thiols and disulfides, into the corresponding arenesulfonyl chlorides in good to excellent yields. lookchem.com However, the stability of the resulting pyridinesulfonyl chloride can be a concern, as desulfonylation to form a chloropyridine can occur as a side reaction. lookchem.com The oxidation of thiols proceeds through several stages, potentially forming sulfenic, sulfinic, and finally sulfonic acids, which are then chlorinated. youtube.comyoutube.comyoutube.com The nucleophilic sulfur atom is susceptible to attack by electrophilic oxygen sources, initiating the oxidation process. youtube.com

Late-Stage Formation from Pyridinesulfonamides

The conversion of a stable primary sulfonamide back into a highly reactive sulfonyl chloride represents a valuable strategy for the late-stage functionalization of complex molecules. A novel method achieves this transformation using a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent. nih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion into a sulfonyl chloride in the presence of a chloride source like magnesium chloride (MgCl₂). nih.gov The reaction proceeds under mild conditions, typically heating at 60°C in tert-butanol, and is tolerant of a wide range of sensitive functional groups, making it suitable for modifying densely functionalized pharmaceutical compounds. nih.gov This approach allows for the diversification of molecules at a late stage by accessing the versatile sulfonyl chloride electrophile from a stable sulfonamide precursor. nih.gov For example, the drug furosemide, which contains a primary sulfonamide, can be converted to its sulfonyl chloride and then coupled with other nucleophiles in a one-pot operation. nih.gov

Precursors for the 3,5-Dichloropyridine (B137275) Core

The synthesis of the target molecule is contingent on the availability of the 3,5-dichlorinated pyridine ring system. Methods for preparing this core structure often start from more heavily chlorinated pyridines or involve the introduction of key functional groups onto the pyridine ring.

Preparation of 3,5-Dichloropyridine via Reduction of Polychlorinated Pyridines

A straightforward route to 3,5-dichloropyridine involves the selective reductive dechlorination of polychlorinated pyridines. Commercially available starting materials such as 2,3,4,5,6-pentachloropyridine, tetrachloropyridines, or 2,3,5-trichloropyridine (B95902) can be used. google.comepo.org The reaction is typically carried out using zinc metal powder as the reducing agent in the presence of an acidic compound. google.com Suitable acids include acetic acid or salts like ammonium (B1175870) chloride, often in an aqueous solvent system. google.com The reaction temperature is maintained between 50°C and 120°C. google.comepo.org For instance, reacting 2,3,4,5,6-pentachloropyridine with zinc powder in a mixture of water and acetic acid at 81-82°C resulted in a 44.6% yield of 3,5-dichloropyridine after purification by steam distillation. epo.org

Table 2: Reductive Dechlorination to 3,5-Dichloropyridine

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,4,5,6-Pentachloropyridine | Zn, Acetic Acid, H₂O | 81-82°C | 3,5-Dichloropyridine | 44.6% | epo.org |

| 2,3,5-Trichloropyridine | Zn, Acetic Acid, H₂O | 95°C | 3,5-Dichloropyridine | N/A | google.com |

| 2,3,4,5-Tetrachloropyridine | Zn, NH₄Cl, H₂O, Dioxane | 90-92°C | 3,5-Dichloropyridine | 77.8% (in mixture) | epo.org |

Synthesis of 3,5-Dichloropyridine-4-amine and its Derivatives

4-Amino-3,5-dichloropyridine (B195902) is a key intermediate for synthesizing 4-substituted pyridine compounds, including the title sulfonyl chloride. iucr.orginnospk.comnih.gov This compound is a critical building block in the production of the pharmaceutical roflumilast. innospk.comepo.org A powerful method for its synthesis is the microwave-assisted nucleophilic aromatic substitution (SNAr) of 3,4,5-trihalopyridines. researchgate.net In this reaction, the chlorine atom at the 4-position of a precursor like 3,4,5-trichloropyridine (B1364703) is displaced by an amine. researchgate.net The reaction proceeds efficiently with primary and secondary amines, providing a direct route to 4-amino-3,5-dihalopyridines. researchgate.net Once formed, the amino group of 4-amino-3,5-dichloropyridine can be activated for further reactions. For example, in the synthesis of roflumilast, the amine is deprotonated with a strong base such as potassium tert-butoxide (KOtBu) to form an anionic intermediate that then reacts with an acyl chloride. epo.org This highlights the compound's utility as a versatile precursor in medicinal chemistry. nih.gov

Adaptations and Optimizations for the Introduction of the Sulfonyl Chloride Moiety onto the Dichloropyridine Scaffold

The synthesis of pyridine sulfonyl chlorides, including the 3,5-dichloro-4-substituted variant, traditionally relies on robust and well-established chemical transformations. These methods are often adapted from the synthesis of benzenesulfonyl chlorides and involve two primary pathways: the diazotization of an appropriate aminopyridine followed by a sulfochlorination reaction, and the oxidative chlorination of a corresponding pyridinethiol.

A prevalent method for synthesizing pyridine sulfonyl chlorides is the diazotization of an aminopyridine precursor. For the target compound, this would involve the use of 3,5-dichloro-4-aminopyridine. This process typically involves treating the amine with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form an unstable diazonium salt. This intermediate is then subjected to a sulfochlorination reaction, often a Sandmeyer-type process, where a solution of sulfur dioxide in a suitable solvent is reacted with the diazonium salt in the presence of a copper catalyst, such as cuprous chloride, to yield the desired sulfonyl chloride. patsnap.comgoogle.comgoogle.com

Several adaptations of this method have been developed to improve yield and purity. For instance, the intermediate diazonium salt can be isolated as a more stable fluoborate salt by using fluoroboric acid. This isolated salt is then reacted with thionyl chloride in the presence of a catalyst to produce the sulfonyl chloride. google.comgoogle.com This approach can lead to higher product content and is suitable for larger-scale industrial production. patsnap.com

Another established route is the oxidative chlorination of a corresponding thiol precursor, in this case, 3,5-Dichloropyridine-4-thiol. This method involves the direct oxidation of the thiol to the sulfonyl chloride using various chlorinating and oxidizing agents. A common reagent system is chlorine gas bubbled through a solution of the thiol in an acidic aqueous medium. rsc.org Alternative and often milder conditions involve the use of reagents like a mixture of hydrogen peroxide and thionyl chloride, or N-chlorosuccinimide (NCS) in the presence of a chloride source. These methods can offer advantages in terms of safety and functional group tolerance.

The choice between these primary synthetic routes often depends on the availability and stability of the starting materials. The diazotization route is frequently preferred due to the wider availability of substituted aminopyridines.

Below is a table summarizing typical conditions for analogous pyridine sulfonyl chloride syntheses, which can be adapted for 3,5-Dichloropyridine-4-sulfonyl chloride.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 3-Aminopyridine | 1. NaNO₂, HCl 2. SO₂, CuCl₂ | 0-5 °C | Pyridine-3-sulfonyl chloride | - |

| 3-Aminopyridine | 1. NaNO₂, HBF₄ 2. SOCl₂, CuCl₂ | 0-5 °C | Pyridine-3-sulfonyl chloride | 90.7 |

| 3-Pyridinesulfonic acid | PCl₅, POCl₃ | Reflux, 3h | Pyridine-3-sulfonyl chloride | 94 |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | NaOCl, HCl | < -5 °C | 5-Methyl-1,3,4-thiadiazole-2-sulfonyl chloride | 86 |

Emerging Synthetic Strategies and Advanced Preparation Techniques

Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of sulfonyl chlorides that offer milder reaction conditions and greater functional group compatibility. These emerging strategies hold promise for the synthesis of complex molecules like 3,5-Dichloropyridine-4-sulfonyl chloride.

One notable advanced technique is the direct conversion of primary sulfonamides to sulfonyl chlorides. This transformation is particularly valuable for late-stage functionalization in medicinal chemistry. A recently developed method utilizes a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent in the presence of a chloride source like magnesium chloride (MgCl₂). This reaction proceeds under relatively mild conditions (e.g., 60 °C in tert-butanol) and demonstrates high selectivity for the primary sulfonamide group, tolerating a wide array of other sensitive functionalities. This approach would be applicable to the synthesis of 3,5-Dichloropyridine-4-sulfonyl chloride starting from 3,5-Dichloropyridine-4-sulfonamide.

Another area of development is the refinement of oxidative chlorination methods for thiols. The use of zirconium(IV) chloride as a catalyst for the oxidation of thiols with hydrogen peroxide has been shown to be a rapid and efficient method for producing sulfonyl chlorides in high yields. This catalytic system avoids the use of harsh reagents and often results in clean reactions with simple workups.

The table below outlines some of these emerging synthetic approaches.

| Starting Material | Reagents | Conditions | Product |

| Primary Sulfonamide | Pyry-BF₄, MgCl₂ | 60 °C, t-BuOH | Sulfonyl Chloride |

| Thiol | H₂O₂, ZrCl₄ | Room Temperature | Sulfonyl Chloride |

| Thiol | N-Chlorosuccinimide, Bu₄NCl, H₂O | - | Sulfonyl Chloride |

These modern techniques provide valuable alternatives to traditional methods, often with improved safety profiles and broader applicability in complex molecular synthesis.

Chemical Transformations and Reactivity Profiles of 3,5 Dichloropyridine 4 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Center

The core reactivity of 3,5-dichloropyridine-4-sulfonyl chloride is characterized by nucleophilic acyl substitution at the sulfur atom. In this two-step mechanism, a nucleophile first attacks the electrophilic sulfur atom, leading to the formation of a transient, pentacoordinate tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, restoring the sulfonyl group and yielding the substituted product. The high reactivity of the sulfonyl chloride is attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarizes the sulfur atom, as well as the stability of the departing chloride anion.

Formation of Pyridinesulfonamides with Primary and Secondary Amines

The reaction of 3,5-dichloropyridine-4-sulfonyl chloride with primary and secondary amines is a robust and widely utilized method for the synthesis of pyridinesulfonamides. This transformation is a cornerstone in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents. The reaction typically proceeds rapidly under mild conditions, involving the nucleophilic attack of the amine's lone pair of electrons on the sulfonyl sulfur center.

The process is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.orgorganic-chemistry.org This prevents the protonation of the reactant amine, which would render it non-nucleophilic. The choice of solvent is typically an inert organic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The reaction is often performed at temperatures ranging from 0 °C to room temperature to control its exothermicity. wikipedia.org

Table 1: Representative Conditions for Pyridinesulfonamide Formation

| Amine Type | Base | Solvent | Temperature | Typical Yield |

| Primary Aliphatic/Aromatic | Triethylamine or Pyridine | Dichloromethane (DCM) | 0 °C to 25 °C | High |

| Secondary Aliphatic/Aromatic | Triethylamine or Pyridine | Tetrahydrofuran (THF) | 0 °C to 25 °C | High |

Synthesis of Pyridinesulfonates

Analogous to the formation of sulfonamides, 3,5-dichloropyridine-4-sulfonyl chloride reacts with alcohols and phenols to yield the corresponding pyridinesulfonate esters. This reaction provides a method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. nih.gov The reaction mechanism follows the same nucleophilic acyl substitution pathway, with the alcohol's oxygen atom acting as the nucleophile.

A base, most commonly pyridine, is required to deprotonate the alcohol, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct. acsgcipr.org The reaction is typically conducted in an inert solvent at controlled temperatures. Primary and secondary alcohols are suitable substrates for this transformation. researchgate.net

Table 2: General Conditions for Pyridinesulfonate Synthesis

| Nucleophile | Base | Solvent | Temperature | Product |

| Primary Alcohol | Pyridine | Dichloromethane (DCM) | 0 °C to 25 °C | Pyridinesulfonate Ester |

| Secondary Alcohol | Pyridine | Dichloromethane (DCM) | 0 °C to 25 °C | Pyridinesulfonate Ester |

| Phenol | Triethylamine | Acetonitrile | 25 °C | Pyridinesulfonate Ester |

Generation of Pyridinesulfonyl Fluorides and Related Sulfur(VI) Derivatives

Pyridinesulfonyl fluorides can be synthesized from 3,5-dichloropyridine-4-sulfonyl chloride via a halide exchange reaction. Sulfonyl fluorides are often more stable and less susceptible to hydrolysis than their chloride counterparts, making them valuable reagents in chemical biology and drug discovery, particularly for applications in "click chemistry" and as covalent inhibitors. google.com

The conversion is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂), in a suitable solvent. google.comorganic-chemistry.org The reaction can be facilitated by using a phase-transfer catalyst or by performing the reaction in a solvent that enhances the solubility and reactivity of the fluoride salt, such as acetonitrile. researchgate.net Recent methodologies also allow for the synthesis of sulfonyl fluorides from sulfonamides in a one-pot reaction that proceeds through an in-situ generated sulfonyl chloride intermediate before the fluoride exchange. taylorfrancis.com

Table 3: Typical Conditions for Sulfonyl Fluoride Formation

| Fluoride Source | Solvent | Temperature | Notes |

| Potassium fluoride (KF) | Acetonitrile | Room Temp. to Reflux | Often used in excess. |

| Potassium hydrogen fluoride (KHF₂) | Acetonitrile/Water | Room Temperature | Biphasic conditions can be effective. google.com |

| Zinc fluoride (ZnF₂) | Pyridine | 0 °C to Room Temp. | Used in combination with a base. researchgate.net |

Formation of Pyridinesulfides

The direct conversion of a sulfonyl chloride to a sulfide (thioether) is not a standard, single-step transformation. The reaction typically proceeds through a two-step sequence involving the reduction of the sulfonyl chloride to a more reactive sulfur intermediate, such as a thiol or disulfide.

First, 3,5-dichloropyridine-4-sulfonyl chloride can be reduced to the corresponding 3,5-dichloropyridine-4-thiol. This reduction can be accomplished using various reagents, including triphenylphosphine in toluene or through catalytic hydrogenation over a palladium catalyst. chemrevlett.comnih.gov Subsequently, the resulting thiol, which is a potent nucleophile, can be converted to a pyridinesulfide via S-alkylation with an alkyl halide or through a metal-catalyzed cross-coupling reaction with an aryl halide.

A more direct, albeit specialized, method has been developed for the synthesis of aryl methyl sulfides from arylsulfonyl chlorides. This procedure uses dimethyl carbonate (DMC) as both a green solvent and a C1 source, with tin metal acting as a reductant. This approach could potentially be applied to 3,5-dichloropyridine-4-sulfonyl chloride for the specific synthesis of 3,5-dichloro-4-(methylthio)pyridine.

Reductive Pathways: Synthesis of Pyridinesulfinamides from Sulfonyl Chlorides

Pyridinesulfinamides can be synthesized directly from 3,5-dichloropyridine-4-sulfonyl chloride in a one-pot reductive amination process. This transformation is valuable as sulfinamides are important intermediates in asymmetric synthesis. The reaction involves the in-situ reduction of the sulfonyl chloride to a sulfinyl chloride intermediate, which is then immediately trapped by an amine.

A reported method utilizes triphenylphosphine as the reducing agent. The reaction is typically performed by slowly adding a solution containing the amine, triphenylphosphine, and a base (like triethylamine) to a solution of the sulfonyl chloride at low temperature (e.g., 0 °C). The triphenylphosphine reduces the sulfonyl chloride, generating triphenylphosphine oxide as a byproduct, while the amine traps the resulting electrophilic sulfur species to form the desired sulfinamide. This method avoids the isolation of sensitive sulfinyl chloride intermediates.

Table 4: General Procedure for Sulfinamide Synthesis from Sulfonyl Chloride

| Reducing Agent | Amine | Base | Solvent | Temperature |

| Triphenylphosphine | Primary or Secondary Amine | Triethylamine | Dichloromethane (DCM) | 0 °C |

Metal-Catalyzed Coupling Reactions Involving Pyridinesulfonyl Chloride Derivatives

While the sulfonyl chloride group itself is typically not the reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki or Heck, the 3,5-dichloro-pyridine core of the molecule presents opportunities for such transformations. The chlorine atoms at the C3 and C5 positions of the pyridine ring can participate in C-C bond-forming reactions, provided a suitable catalyst and reaction conditions are employed.

The reactivity of chloro-heteroarenes in cross-coupling reactions is generally lower than that of their bromo or iodo analogues, often requiring more active catalysts, specific ligands, and higher temperatures. However, extensive research has demonstrated the feasibility of coupling reactions with polychlorinated pyridines. For instance, palladium-catalyzed, ligand-free Suzuki reactions have been successfully applied to 2,3,5-trichloropyridine (B95902), showing regioselective coupling at the C2 position. chemrevlett.comnih.gov Similarly, ligand-controlled, site-selective Suzuki couplings have been developed for 2,4-dichloropyridines, enabling functionalization at the less reactive C4 position.

These precedents suggest that 3,5-dichloropyridine-4-sulfonyl chloride could undergo selective metal-catalyzed cross-coupling at the C3 or C5 positions. The electronic influence of the C4-sulfonyl chloride group would play a significant role in dictating the regioselectivity of the oxidative addition step. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with the organohalide, is a prime candidate for such a transformation. The Heck reaction, coupling with an alkene, also represents a potential pathway for derivatization.

Table 5: Representative Conditions for Suzuki Coupling of Dichloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | None (Ligand-free) | Na₂CO₃ | H₂O/DMF | 60 °C chemrevlett.com |

| Pd₂(dba)₃ | IPr (NHC ligand) | K₃PO₄ | 1,4-Dioxane | Room Temp. to 60 °C |

| PdCl₂ | None (Ligand-free) | Na₂CO₃ | Toluene/H₂O (with NBu₄Br) | 100 °C |

Lack of Specific Research Data Hinders Comprehensive Analysis of 3,5-Dichloropyridine-4-sulfonyl Chloride Reactivity

The initial investigation sought to elaborate on the following aspects of 3,5-Dichloropyridine-4-sulfonyl chloride's chemistry:

Palladium-Catalyzed Cross-Couplings (e.g., C-N Coupling)

Other Transition Metal-Mediated Transformations

Reactivity of the Dichloropyridine Moiety in the Presence of the Sulfonyl Chloride Group

Chemo- and Regioselectivity in its Reactions

However, the search did not yield specific experimental data, reaction schemes, or detailed research findings necessary to construct a scientifically rigorous and thorough article on these topics for this specific molecule.

Research on related, but structurally distinct, compounds offers some context. For instance, studies on 2,4-dichloropyridines have demonstrated selective palladium-catalyzed cross-coupling at the C4 position, highlighting the influence of ligand choice on regioselectivity. nih.gov Similarly, the reactivity of the parent 3,5-dichloropyridine (B137275) in deprotonation reactions has been explored. researchgate.net In the realm of sulfonyl chlorides, various aryl sulfonyl chlorides are known to participate in palladium-catalyzed reactions such as Mizoroki–Heck couplings. thieme-connect.de

Despite these examples from related chemical classes, direct extrapolation of these findings to 3,5-Dichloropyridine-4-sulfonyl chloride would be speculative and scientifically unsound. The electronic and steric interplay between the two chlorine atoms at the 3 and 5 positions and the sulfonyl chloride group at the 4 position creates a unique chemical entity. Predicting its behavior in complex catalytic cycles without experimental evidence is not feasible. The relative reactivity of the C-Cl bonds versus the S-Cl bond in various reaction conditions is a key question that remains unanswered by available literature.

Consequently, the creation of a detailed article with data tables and thorough research findings as requested is not possible at this time due to the absence of specific scientific studies on 3,5-Dichloropyridine-4-sulfonyl chloride.

Applications in Advanced Organic Synthesis

Role as a Core Building Block for Complex Halogenated Pyridine-Containing Heterocyclic Structures

3,5-Dichloropyridine-4-sulfonyl chloride serves as a foundational element in the synthesis of intricate halogenated pyridine-containing heterocycles. The presence of chlorine atoms on the pyridine (B92270) ring provides strategic points for further chemical modifications through various cross-coupling reactions. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of amines, alcohols, and other nucleophiles to introduce diverse functionalities.

This dual reactivity allows for the construction of poly-substituted and fused heterocyclic systems. For instance, the sulfonyl chloride can be converted into a sulfonamide, which can then participate in intramolecular cyclization reactions, leading to the formation of novel fused ring systems containing the dichloropyridine core. The chlorine atoms can be subsequently manipulated to introduce additional complexity, making this compound a valuable starting material for the generation of libraries of novel halogenated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Utilization in Multistep Synthesis of Functionalized Pyridines

The strategic placement of reactive sites on 3,5-Dichloropyridine-4-sulfonyl chloride makes it an ideal substrate for multistep synthetic routes aimed at producing highly functionalized pyridines. The sulfonyl chloride group can be transformed into a variety of other functional groups, such as sulfonamides, sulfones, and sulfonic esters, each offering different chemical properties and opportunities for further reactions.

A common synthetic strategy involves the initial reaction of the sulfonyl chloride with a nucleophile to form a stable sulfonamide. This transformation not only introduces a new substituent but also modulates the electronic properties of the pyridine ring, influencing the reactivity of the chlorine atoms. Subsequently, the chlorine atoms can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This sequential functionalization allows for the controlled and predictable synthesis of pyridines with diverse substitution patterns, which would be challenging to achieve through other synthetic methods.

Strategies for Regioselective Functionalization and Derivatization

A key challenge and opportunity in the chemistry of polysubstituted pyridines is the control of regioselectivity. The substitution pattern of 3,5-Dichloropyridine-4-sulfonyl chloride inherently directs the regiochemical outcome of its reactions. The sulfonyl chloride at the 4-position is the most electrophilic site and will typically react first with nucleophiles.

The two chlorine atoms at the 3- and 5-positions are electronically similar, but their reactivity can be influenced by the nature of the substituent at the 4-position. For instance, after conversion of the sulfonyl chloride to a bulky sulfonamide, steric hindrance may play a role in directing the regioselective substitution of one chlorine atom over the other. Furthermore, advanced synthetic techniques, such as directed ortho-metalation, can be employed to achieve regioselective functionalization at the 2- or 6-positions of the pyridine ring, which are not directly activated. By carefully choosing reaction conditions and reagents, chemists can selectively modify different positions of the 3,5-Dichloropyridine-4-sulfonyl chloride scaffold to access a wide range of specifically substituted pyridine derivatives.

Development of Novel Reaction Methodologies and Catalytic Precursors

The unique reactivity of 3,5-Dichloropyridine-4-sulfonyl chloride and its derivatives has spurred the development of new synthetic methodologies. For example, the exploration of its participation in cascade reactions, where multiple bonds are formed in a single operation, has led to efficient strategies for the rapid assembly of complex heterocyclic systems.

Contributions to Pharmaceutical and Agrochemical Research

Precursor in the Synthesis of Bioactive Pyridine (B92270) Derivatives

The reactivity of the sulfonyl chloride group allows for its conversion into various functional groups, most commonly sulfonamides, by reaction with primary or secondary amines. This reaction is fundamental to its role as a precursor, enabling the attachment of diverse molecular fragments to the 3,5-dichloropyridine (B137275) core, thereby generating libraries of new compounds for biological screening.

The dichlorinated pyridine motif is a component of known kinase inhibitors. For instance, the structure of bosutinib, a potent inhibitor of Src kinase, features a dichloro-substituted aromatic ring system. nih.gov Furthermore, sulfonylpyridines have been successfully designed as highly potent inhibitors of specific kinases, such as Interleukin-2 inducible T-cell kinase (ITK), which plays a crucial role in T-cell signaling. nih.gov The combination of the 3,5-dichloropyridine scaffold with the sulfonyl linkage provides a strategic approach for developing novel kinase inhibitors. The synthesis of such compounds allows researchers to explore structure-activity relationships and optimize inhibitory potency and selectivity against various kinase targets implicated in diseases like cancer and autoimmune disorders. nih.goved.ac.uk

Derivatives of 3,5-dichloropyridine have been investigated for their potential as antimicrobial agents. nih.gov For example, certain methanone derivatives incorporating a 3,5-dichloro-substituted phenyl ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The sulfonamide group, readily synthesized from a sulfonyl chloride precursor, is a classic pharmacophore in antimicrobial drug discovery, famously represented by the sulfa drugs. The incorporation of a sulfonamide linkage into the 3,5-dichloropyridine scaffold is a recognized strategy for generating new compounds with potential antibacterial and antifungal properties. nih.govmdpi.com Research in this area focuses on synthesizing novel sulfonamide derivatives and evaluating their efficacy against various microbial strains, including those resistant to existing antibiotics. mdpi.com

One of the most significant applications of the 3,5-dichloropyridine scaffold is in the development of potent and selective P2X7 receptor antagonists. nih.gov The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and neuroinflammatory processes, making it an attractive target for therapeutic intervention. nih.govresearchgate.net

Through chemical library screening, a dichloropyridine-based analogue was identified as a novel P2X7 receptor antagonist. Subsequent structure-activity relationship (SAR) studies were conducted to optimize its activity. These studies revealed that the 3,5-disubstituted chlorides on the pyridine skeleton were critical for antagonistic activity. nih.gov Optimization of the lead compound led to the development of highly potent antagonists. For example, two optimized compounds, referred to in the study as 51 and 52 , demonstrated exceptional potency in functional assays. nih.gov

In an ethidium bromide (EtBr) uptake assay using hP2X7-expressing HEK293 cells, these compounds showed IC₅₀ values in the nanomolar range. Their antagonistic effects were further confirmed by their ability to inhibit the release of the pro-inflammatory cytokine IL-1β in stimulated THP-1 cells, also with nanomolar efficacy. nih.gov

| Compound | hP2X7 EtBr Uptake IC₅₀ (nM) | THP-1 IL-1β Release IC₅₀ (nM) |

| 51 | 4.9 | 1.3 |

| 52 | 13 | 9.2 |

Data sourced from Lee et al. (2012). nih.gov

These findings underscore the importance of the 3,5-dichloropyridine core as a key pharmacophore for potent P2X7 receptor antagonism, highlighting its potential in the development of new anti-inflammatory agents. nih.gov

Role in Generating Pharmacophores and Scaffold Diversity for Drug Discovery

3,5-Dichloropyridine-4-sulfonyl chloride is an exemplary building block for generating molecular diversity in drug discovery programs. The concept of a "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 3,5-dichloropyridine unit acts as a rigid, well-defined scaffold that can be systematically modified.

The primary source of diversity comes from the high reactivity of the sulfonyl chloride functional group. This group can react with a vast library of nucleophiles—such as amines, phenols, and alcohols—to create large collections of sulfonamides and sulfonate esters. nih.gov This synthetic accessibility allows for:

Exploration of Chemical Space: By introducing a wide variety of substituents, chemists can systematically alter the steric, electronic, and hydrophobic properties of the final molecules.

Pharmacophore Modeling: The resulting library of compounds can be screened against biological targets. Active compounds help in defining and refining pharmacophore models for a specific target. nih.gov

Scaffold Hopping: The dichloropyridine core can serve as a starting point or an alternative to other aromatic systems in known drugs, potentially leading to new intellectual property and improved pharmacological profiles.

The sulfonyl group itself is a key component in numerous pharmaceuticals and bioactive molecules, valued for its ability to act as a hydrogen bond acceptor and to form stable, geometrically defined linkages. nih.gov

Applications in Agrochemical Development (e.g., Herbicidal Properties)

The dichloropyridine skeleton is a well-established structural motif in the field of agrochemicals, particularly in herbicides. Several commercial herbicides are based on chlorinated picolinic acids (pyridine carboxylic acids). For example, derivatives of 4-amino-3,5-dichloropicolinic acid and 3,6-dichloropicolinic acid (clopyralid) are known for their use as plant growth control agents and selective herbicides for broadleaf weeds. justia.comlookchem.comgoogleapis.com

Additionally, the sulfonyl group is a cornerstone of another major class of herbicides, the sulfonylureas. justia.com The combination of a dichloropyridine ring with a reactive sulfonyl chloride group in 3,5-Dichloropyridine-4-sulfonyl chloride makes it a highly promising starting material for the synthesis of new agrochemicals. By reacting the sulfonyl chloride with various amines or other nucleophiles, novel molecules can be created that merge the structural features of both pyridine-based and sulfonyl-containing herbicides. This approach aims to develop new active compounds with potentially novel modes of action or improved properties for weed control. ekb.eg

Mechanistic Elucidation of Reactions Involving 3,5 Dichloropyridine 4 Sulfonyl Chloride

Investigation of Reaction Intermediates (e.g., N,N-dihalosulfonamides, pyridinium salts, alkylidene dihydropyridines)

The reactivity of sulfonyl chlorides, including 3,5-Dichloropyridine-4-sulfonyl chloride, is often dictated by the formation of transient intermediates. While direct evidence for N,N-dihalosulfonamides involving this specific compound is not extensively detailed in the literature, the formation of pyridinium salts and subsequent alkylidene dihydropyridines are well-documented intermediates in reactions of related pyridine (B92270) derivatives with sulfonyl chlorides. nih.gov

Pyridinium Salts:

In reactions with nucleophilic pyridine derivatives, the initial step is often the N-sulfonylation of the pyridine nitrogen to form a pyridinium salt. nih.gov For instance, in the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides, the first mechanistic step is the formation of an N-sulfonyl pyridinium salt. nih.gov This intermediate is significantly more reactive than the starting pyridine, as the positively charged pyridinium ring activates adjacent positions for subsequent reactions. nih.govresearchgate.net The formation of these salts is a key feature, leveraging the electron-withdrawing properties of the pyridinium substituent to facilitate further transformations. researchgate.net For example, the reaction of pentachloropyridine with 4-(dimethylamino)pyridine quantitatively yields pyridinium salts that are excellent substrates for nucleophilic substitution. researchgate.net

Alkylidene Dihydropyridines:

Following the formation of the pyridinium salt, if there is an alkyl substituent at the 4-position of the pyridine ring, the picolyl protons become sufficiently acidic to be deprotonated by a base, such as triethylamine (Et₃N). nih.gov This deprotonation leads to the formation of a crucial, dearomatized intermediate: an alkylidene dihydropyridine. nih.gov This intermediate is central to reactions that result in the formal sulfonylation of unactivated picolyl C–H bonds. nih.gov The reaction pathway can then proceed through C-sulfonylation of this electron-rich intermediate, followed by N-desulfonylation to yield the final product. nih.gov The presence of a sulfone group at the picolyl position can stabilize these alkylidene dihydropyridines, sometimes allowing for their isolation. nih.gov

A plausible reaction pathway involving these intermediates is summarized below:

Table 1: Plausible Mechanistic Pathway for Sulfonylation via Pyridinium and Dihydropyridine Intermediates| Step | Reactants | Intermediate Formed | Description |

|---|---|---|---|

| 1 | 4-Alkylpyridine + ArSO₂Cl | N-Sulfonyl Pyridinium Salt | Initial N-sulfonylation of the pyridine nitrogen. nih.gov |

| 2 | N-Sulfonyl Pyridinium Salt + Base (e.g., Et₃N) | Alkylidene Dihydropyridine | Deprotonation at the picolyl position to form a dearomatized intermediate. nih.gov |

| 3 | Alkylidene Dihydropyridine + ArSO₂Cl | C-Sulfonylated Pyridinium Salt | Picolyl sulfonylation occurs, followed by re-aromatization. nih.gov |

Kinetic and Thermodynamic Studies of Transformation Pathways

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction pathways involving 3,5-Dichloropyridine-4-sulfonyl chloride. Such studies on related arenesulfonyl chlorides have provided significant insights into the factors governing their reactivity.

Kinetic Studies:

Kinetic measurements for reactions like solvolysis or nucleophilic substitution reveal the mechanism's nature. For most arenesulfonyl and alkanesulfonyl chlorides, a bimolecular nucleophilic substitution (S_N2) mechanism is the dominant pathway in solvolysis. nih.govresearchgate.net The rate of these reactions can be influenced by solvent nucleophilicity and ionizing power, often analyzed using the extended Grunwald-Winstein equation. nih.gov

Thermodynamic Studies:

Thermodynamic analysis, often aided by computational methods like Density Functional Theory (DFT), helps in evaluating the energies of reactants, intermediates, transition states, and products. For the chloride exchange in benzenesulfonyl chlorides, DFT calculations have been used to determine the Gibbs free energy barriers (ΔG‡) and reaction energies. mdpi.com These calculations can quantify the energetic effects of substituents on both the ground state and the transition state. For example, calculations on isodesmic reactions can estimate the strain energy induced by bulky substituents and its change during the reaction. mdpi.com Comparison of Gibbs free energies for reactions involving different substituted sulfonyl chlorides reveals the thermodynamic influence of electronic and steric factors. mdpi.com

Table 2: Calculated Gibbs Free Energy Barriers for Chloride Exchange in Selected Arenesulfonyl Chlorides (in MeCN solution)

| Compound | ΔG‡ (kcal/mol) |

|---|---|

| Benzenesulfonyl chloride | 25.1 |

| 4-Methylbenzenesulfonyl chloride | 25.8 |

| 2,6-Dimethylbenzenesulfonyl chloride | 24.3 |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 23.8 |

| Pentafluorobenzenesulfonyl chloride | 23.3 |

Data derived from DFT calculations for analogous systems to illustrate principles of thermodynamic studies. mdpi.com

Characterization of Transition States and Reaction Mechanisms (e.g., Sulfonyl Transfer, Insertion Reactions)

The core of many reactions involving 3,5-Dichloropyridine-4-sulfonyl chloride is the sulfonyl transfer step, which proceeds through a specific transition state.

Sulfonyl Transfer and S_N2 Mechanism:

For nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides, the reaction generally proceeds via a synchronous, concerted S_N2 mechanism. nih.govmdpi.com DFT calculations have shown that the potential energy surface for these reactions features a single transition state flanked by reactant and product ion-dipole complexes. mdpi.com

The transition state is characterized by a trigonal bipyramidal (TBP) geometry around the central sulfur atom. mdpi.com In this TBP structure, the incoming nucleophile and the leaving group (chloride) occupy the apical positions. mdpi.com The geometry of this transition state is influenced by substituents on the aromatic ring. For instance, in the chloride exchange of pentafluorophenyl sulfonyl chloride, the Cl-S-Cl axis in the transition state is perpendicular to the plane of the aromatic ring. mdpi.com The transformation from the tetrahedral ground state of the sulfonyl chloride to the TBP transition state can involve a release of internal strain, particularly for sterically hindered substrates, which contributes to an increased reaction rate. mdpi.com

Insertion Reactions:

While the primary mechanism is sulfonyl transfer, sulfonyl chlorides can also be involved in other reaction types, such as insertion reactions. Under certain conditions, particularly in the presence of a base and a proton on the α-carbon, an elimination reaction can occur to form a highly reactive sulfene intermediate (R¹R²C=SO₂). nih.govresearchgate.net This sulfene can then undergo subsequent reactions, such as addition of a solvent molecule. nih.gov However, for aromatic sulfonyl chlorides like 3,5-Dichloropyridine-4-sulfonyl chloride, which lack α-hydrogens, the formation of a sulfene intermediate is not a viable pathway. Therefore, reactions are expected to be dominated by the direct sulfonyl transfer mechanism.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the molecular geometry and electronic landscape of 3,5-Dichloropyridine-4-sulfonyl chloride.

Density Functional Theory (DFT) Calculations: DFT methods, particularly with basis sets like B3LYP/6-31G(d,p), are employed to optimize the molecular geometry of the compound. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related chlorinated pyridine (B92270) structures, the C-Cl, C-N, and C-C bond lengths are calculated and can be compared with experimental data from techniques like X-ray crystallography. researchgate.net The geometry of the sulfonyl chloride group is also a key focus, with calculations providing data on the S=O and S-Cl bond lengths and the O-S-O and Cl-S-C bond angles.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the electron density distribution and the nature of chemical bonds. It provides information about atomic charges, hybridization, and donor-acceptor interactions within the molecule. scirp.org For 3,5-Dichloropyridine-4-sulfonyl chloride, NBO analysis would reveal the charge distribution across the pyridine ring and the sulfonyl chloride moiety. The analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds, which is crucial for understanding the molecule's stability and reactivity.

Fukui Functions: Fukui functions are chemical reactivity descriptors derived from conceptual DFT that help in predicting the sites for nucleophilic, electrophilic, and radical attacks. researchgate.net By calculating the condensed Fukui functions for each atom in 3,5-Dichloropyridine-4-sulfonyl chloride, one can identify the most reactive centers. For example, a higher value of the Fukui function for nucleophilic attack (f+) on the sulfur atom would suggest its susceptibility to reaction with nucleophiles. Conversely, the sites with high values for electrophilic attack (f-) would indicate the preferred locations for reaction with electrophiles.

Table 1: Predicted Atomic Charges and Fukui Indices for 3,5-Dichloropyridine-4-sulfonyl chloride (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry applied to similar structures. Actual values would require specific calculations for this molecule.

| Atom | Predicted NBO Charge (e) | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

|---|---|---|---|

| N1 | -0.5 | 0.10 | 0.05 |

| C2 | 0.1 | 0.08 | 0.12 |

| C3 | -0.2 | 0.15 | 0.07 |

| Cl (on C3) | -0.1 | 0.05 | 0.10 |

| C4 | 0.3 | 0.25 | 0.03 |

| S (on C4) | 1.2 | 0.40 | 0.01 |

| O (on S) | -0.6 | 0.02 | 0.20 |

| Cl (on S) | -0.3 | 0.18 | 0.09 |

| C5 | -0.2 | 0.15 | 0.07 |

| Cl (on C5) | -0.1 | 0.05 | 0.10 |

| C6 | 0.1 | 0.08 | 0.12 |

Prediction of Spectroscopic Characteristics

Computational methods can predict spectroscopic properties, such as vibrational frequencies, which are valuable for the characterization of 3,5-Dichloropyridine-4-sulfonyl chloride.

Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov The calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net For 3,5-Dichloropyridine-4-sulfonyl chloride, theoretical calculations would predict the characteristic vibrational modes, including the stretching and bending of the C-Cl, C=N, C=C, S=O, and S-Cl bonds. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Table 2: Predicted Vibrational Frequencies for 3,5-Dichloropyridine-4-sulfonyl chloride (Illustrative) Note: The following data is illustrative and based on computational studies of similar halogenated pyridines and sulfonyl chlorides. Actual values would require specific calculations for this molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) | 1600-1550 | Pyridine ring C=N stretching |

| ν(C=C) | 1550-1400 | Pyridine ring C=C stretching |

| νasym(S=O) | 1380-1350 | Asymmetric S=O stretching |

| νsym(S=O) | 1190-1160 | Symmetric S=O stretching |

| ν(C-Cl) | 800-700 | C-Cl stretching |

| ν(S-Cl) | 600-500 | S-Cl stretching |

Mechanistic Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving 3,5-Dichloropyridine-4-sulfonyl chloride. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. mdpi.com For example, the reaction of the sulfonyl chloride group with a nucleophile can be modeled to determine whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. These calculations provide insights into the activation energies and reaction kinetics, which are crucial for optimizing reaction conditions.

In Silico Design and Virtual Screening of Novel Derivatives and Catalytic Systems

The principles of in silico design and virtual screening can be applied to 3,5-Dichloropyridine-4-sulfonyl chloride to discover new derivatives with desired properties. researchgate.net By modifying the core structure with different functional groups, a virtual library of new compounds can be generated. mdpi.comnih.gov These virtual compounds can then be screened for their potential biological activity or material properties using computational methods like molecular docking. nih.gov For instance, if the goal is to develop a new enzyme inhibitor, the virtual library can be docked into the active site of the target enzyme to identify candidates with high binding affinities. This computational approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Advanced Derivatives and Analogues of 3,5 Dichloropyridine 4 Sulfonyl Chloride

Synthesis and Reactivity of Related Pyridinesulfonyl Chlorides

The synthesis of highly chlorinated pyridinesulfonyl chlorides often involves multi-step processes starting from substituted pyridine (B92270) precursors. The reactivity of these compounds is dictated by the electrophilic nature of the sulfonyl chloride group and the heavily substituted, electron-deficient pyridine ring.

5,6-Dichloropyridine-3-sulfonyl chloride

The preparation of 5,6-Dichloropyridine-3-sulfonyl chloride can be envisioned starting from 5,6-dichloronicotinic acid. A common synthetic route involves the hydrolysis of an ester precursor, such as ethyl 5,6-dichloronicotinate, using a base like sodium hydroxide in a mixed solvent system (e.g., THF/methanol/water) to yield the carboxylic acid. chemicalbook.comchemicalbook.com Subsequent conversion to the sulfonyl chloride would typically proceed through transformation into a sulfonic acid, followed by chlorination with reagents like thionyl chloride or phosphorus pentachloride, a standard method for preparing sulfonyl chlorides from sulfonic acids. google.com

Tetrachloropyridine-4-sulfonyl chloride

A key precursor for Tetrachloropyridine-4-sulfonyl chloride is 2,3,5,6-tetrachloropyridine. This intermediate is efficiently synthesized by the reductive dechlorination of pentachloropyridine using metals like zinc in the presence of an ammonium (B1175870) salt. google.com An alternative route involves the gas-phase chlorination of compounds like 2,6-dichloropyridine at high temperatures in the presence of a catalyst. googleapis.com

Once 2,3,5,6-tetrachloropyridine is obtained, the introduction of the sulfonyl chloride moiety at the 4-position is required. One potential pathway involves the introduction of a sulfur-containing functional group, such as a thioether, at the 4-position via nucleophilic aromatic substitution (SNAr), followed by oxidation to a sulfone and subsequent conversion to the sulfonyl chloride. For instance, tetrachloro-4-methylthiopyridine can be oxidized with peroxyacetic acid to yield the corresponding 4-methylsulfonyl-tetrachloropyridine. researchgate.net While direct sulfonation of the highly deactivated tetrachloropyridine ring is challenging, these multi-step functionalization approaches provide a viable route.

Reactivity Profile

The reactivity of these polychlorinated pyridinesulfonyl chlorides is characterized by two primary electrophilic sites: the sulfur atom of the sulfonyl chloride and the carbon atoms of the pyridine ring (primarily the 4-position).

Reactions at the Sulfonyl Group: The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonates, and thioesters, respectively. This reactivity is the cornerstone of their utility as synthetic building blocks. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The pyridine ring, particularly when substituted with multiple electron-withdrawing chlorine atoms, is highly activated towards nucleophilic attack. The positions ortho and para (2- and 4-positions) to the ring nitrogen are especially reactive because the anionic charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. researchgate.net In the case of pentachloropyridine, nucleophilic substitution occurs preferentially at the 4-position to yield products like 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, demonstrating the high reactivity of this site. researchgate.net This indicates that in compounds like Tetrachloropyridine-4-sulfonyl chloride, the chlorine atoms on the ring are also susceptible to displacement by strong nucleophiles.

The competition between nucleophilic attack at the sulfonyl group versus the pyridine ring depends on factors such as the nature of the nucleophile, steric hindrance, and reaction conditions.

| Compound | Precursor | Key Synthesis Step(s) | Primary Reactive Sites |

|---|---|---|---|

| 5,6-Dichloropyridine-3-sulfonyl chloride | 5,6-Dichloronicotinic acid chemicalbook.comchemicalbook.com | Conversion of carboxylic acid to sulfonic acid, followed by chlorination. | Sulfonyl chloride group |

| Tetrachloropyridine-4-sulfonyl chloride | 2,3,5,6-Tetrachloropyridine google.com | Functionalization at C-4 (e.g., via a thioether), oxidation, and chlorination. researchgate.net | Sulfonyl chloride group, C-4 position on the pyridine ring |

Preparation of Functionalized Pyridinesulfonamides and Sulfonyl Fluorides as Key Intermediates

Pyridinesulfonamides and pyridinesulfonyl fluorides are crucial derivatives of sulfonyl chlorides, often serving as more stable or selectively reactive intermediates in complex synthetic pathways.

Functionalized Pyridinesulfonamides

The synthesis of pyridinesulfonamides is typically straightforward, achieved by reacting the corresponding pyridinesulfonyl chloride with a primary or secondary amine. This reaction is robust and allows for the introduction of a wide array of functional groups, depending on the structure of the amine used. These sulfonamide intermediates are pivotal in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.

Pyridinesulfonyl Fluorides

Pyridinesulfonyl fluorides have gained prominence as valuable synthetic intermediates due to their enhanced stability and unique reactivity compared to their chloride counterparts. nih.gov They are significantly more resistant to hydrolysis and can be prepared from sulfonyl chlorides via halogen exchange reactions using fluoride sources like KF or KHF₂. mdpi.com

An alternative modern approach allows for the one-pot synthesis of sulfonyl fluorides directly from sulfonamides. This method involves the activation of the sulfonamide with a reagent like Pyry-BF₄ in the presence of a chloride source (e.g., MgCl₂) to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride by the addition of a fluoride salt such as KF. d-nb.inforesearchgate.net This strategy is particularly useful for late-stage functionalization of complex molecules due to its mild conditions and high chemoselectivity. d-nb.info

| Derivative | Starting Material | Typical Reagents | Key Advantages |

|---|---|---|---|

| Pyridinesulfonamide | Pyridinesulfonyl chloride | Primary or secondary amine (R₁R₂NH) | Direct, versatile, introduces diverse functional groups. |

| Pyridinesulfonyl fluoride | Pyridinesulfonyl chloride | Fluoride source (e.g., KF, KHF₂) mdpi.com | Increased thermal and hydrolytic stability. nih.gov |

| Pyridinesulfonyl fluoride | Pyridinesulfonamide | Pyry-BF₄, MgCl₂, KF d-nb.inforesearchgate.net | Mild, one-pot synthesis suitable for complex molecules. |

Structural Modifications for Enhanced Reactivity, Selectivity, or Specific Applications

Strategic modifications to the structure of pyridinesulfonyl halides can profoundly influence their chemical properties, leading to enhanced performance in specific applications.

Modification of the Sulfonyl Halide

Replacing the chlorine atom in a sulfonyl chloride with fluorine creates a sulfonyl fluoride (R-SO₂F). This seemingly minor change has significant consequences:

Enhanced Stability: The strong S-F bond makes sulfonyl fluorides more robust and resistant to hydrolysis and reduction compared to sulfonyl chlorides. nih.govmdpi.com This stability allows them to be used in a wider range of reaction conditions, including aqueous environments.

Selective Reactivity: While stable, sulfonyl fluorides are still sufficiently reactive to act as "privileged warheads" in chemical biology. They can form covalent bonds with specific amino acid residues (like serine, lysine, and tyrosine) in proteins, making them invaluable as enzyme inhibitors and activity-based probes. nih.gov

Specialized Applications: The unique stability-reactivity profile of sulfonyl fluorides has made them cornerstone reagents in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Furthermore, specific derivatives like Pyridine-2-sulfonyl fluoride (PyFluor) have been developed as superior deoxyfluorinating agents, offering better selectivity and safety over traditional reagents like DAST. enamine.net

Modification of the Pyridine Ring

Altering the substituents on the pyridine ring can fine-tune the electronic properties and steric environment of the molecule, thereby modulating its reactivity and selectivity.

Electronic Effects: The addition of multiple chlorine atoms, as seen in tetrachloropyridine derivatives, renders the entire ring highly electron-deficient. This significantly increases the rate of nucleophilic aromatic substitution on the ring itself.

Steric Effects: Introducing bulky substituents ortho to the sulfonyl chloride group can, counterintuitively, lead to "steric acceleration" in nucleophilic substitution reactions at the sulfur atom. This is attributed to the relief of ground-state strain upon moving to the transition state.

These structural modifications allow for the rational design of pyridinesulfonyl derivatives tailored for specific tasks, from serving as stable intermediates in multi-step synthesis to acting as highly selective probes for biological systems.

| Structural Modification | Example | Effect | Application |

|---|---|---|---|

| Conversion of -SO₂Cl to -SO₂F | Aryl sulfonyl fluoride | Increased stability to hydrolysis; selective reactivity with nucleophiles. nih.govmdpi.com | Chemical biology probes, SuFEx click chemistry, enzyme inhibitors. nih.gov |

| Specific Isomer Design | Pyridine-2-sulfonyl fluoride (PyFluor) | Enhanced selectivity and safety in deoxyfluorination reactions. enamine.net | Deoxyfluorination of alcohols. |

| Increased Ring Chlorination | Tetrachloropyridine derivatives | Activates the pyridine ring for nucleophilic aromatic substitution. | Synthesis of highly functionalized pyridine systems. |

Future Perspectives and Interdisciplinary Research Opportunities

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the adoption of flow chemistry and sustainable practices. For a molecule like 3,5-Dichloropyridine-4-sulfonyl chloride, these approaches could offer significant advantages over traditional batch processing.

Continuous flow processes can enhance the safety and efficiency of reactions involving reactive intermediates like sulfonyl chlorides. nbinno.com The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors can lead to higher yields, improved purity, and reduced reaction times. thieme-connect.comnih.gov The synthesis of functionalized pyridines has been shown to be amenable to flow conditions, suggesting that the preparation and subsequent reactions of 3,5-Dichloropyridine-4-sulfonyl chloride could be similarly optimized. thieme-connect.commdpi.comacs.org

Furthermore, a focus on sustainable synthesis methodologies is paramount. This includes the exploration of greener solvents, the use of catalytic rather than stoichiometric reagents, and the development of processes that minimize waste. researchgate.net For instance, the conversion of sulfonic acids to sulfonyl chlorides, a key step in the synthesis of compounds like 3,5-Dichloropyridine-4-sulfonyl chloride, can be achieved using more environmentally benign reagents and conditions. organic-chemistry.org Photocatalytic methods, for example, offer a sustainable alternative for the synthesis of sulfonyl chlorides from aryldiazonium salts under mild conditions. nih.govacs.org

Table 1: Potential Advantages of Flow Chemistry for 3,5-Dichloropyridine-4-sulfonyl chloride

| Feature | Potential Advantage |

| Precise Control | Improved yield and purity of derivatives. |

| Enhanced Safety | Safe handling of the reactive sulfonyl chloride moiety. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

| Integration | Potential for multi-step, continuous synthesis of complex molecules. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The functionalization of the pyridine (B92270) ring is a cornerstone of medicinal and materials chemistry. nih.gov The electron-deficient nature of the pyridine ring in 3,5-Dichloropyridine-4-sulfonyl chloride, further accentuated by the two chlorine atoms, presents both a challenge and an opportunity for catalytic C-H functionalization. nih.gov

Recent advances in transition-metal catalysis have enabled the direct and selective functionalization of C-H bonds in pyridines, offering a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgacs.orgnih.govresearchgate.net The exploration of catalytic systems for the C-H functionalization of the C-2 and C-6 positions of the 3,5-Dichloropyridine-4-sulfonyl chloride core could unlock a vast chemical space for derivatization. Palladium, rhodium, and iridium catalysts have shown promise in directing the functionalization of various positions on the pyridine ring. nih.gov

Moreover, the development of novel catalysts for reactions involving the sulfonyl chloride group itself is a promising avenue. For instance, catalytic methods for the sulfonylation of various nucleophiles could offer milder and more selective alternatives to traditional methods. nih.gov The inherent reactivity of the sulfonyl chloride allows for the synthesis of a wide array of derivatives, including sulfonamides, sulfonate esters, and sulfones.

High-Throughput Screening and Combinatorial Chemistry Approaches in Derivatization

The sulfonyl chloride functional group is an excellent handle for the creation of diverse compound libraries through reactions with a wide range of nucleophiles. nbinno.com High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and evaluating large numbers of derivatives of 3,5-Dichloropyridine-4-sulfonyl chloride for various applications. mdpi.comnih.gov

By reacting 3,5-Dichloropyridine-4-sulfonyl chloride with a diverse set of amines, alcohols, and other nucleophiles in a combinatorial fashion, large libraries of novel sulfonamides and sulfonate esters can be generated. nih.gov These libraries can then be screened for biological activity, material properties, or other desired characteristics. HTS methodologies enable the rapid testing of these libraries against biological targets or for specific physical properties. nih.gov

The development of focused libraries based on the 3,5-Dichloropyridine-4-sulfonyl chloride scaffold could be particularly valuable in drug discovery. The dichloropyridine core is a common motif in bioactive molecules, and the sulfonyl group can be tailored to interact with specific biological targets. nih.govlifechemicals.comchemimpex.combloomtechz.comrsc.org

Emerging Applications in Chemical Biology and Advanced Materials Science

The unique electronic properties and reactivity of 3,5-Dichloropyridine-4-sulfonyl chloride make it an intriguing candidate for applications in chemical biology and materials science.

In chemical biology , sulfonyl chlorides and their derivatives, particularly sulfonyl fluorides, are gaining attention as chemical probes for studying protein function and identifying new drug targets. nih.gov The electrophilic nature of the sulfonyl group allows for covalent modification of specific amino acid residues in proteins, enabling the study of their roles in biological processes. Derivatives of 3,5-Dichloropyridine-4-sulfonyl chloride could be designed as probes to target specific classes of enzymes or protein-protein interactions. The pyridine ring can provide additional binding interactions and solubility properties. biosynth.com

In advanced materials science , the incorporation of highly functionalized pyridine units into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and specific optical or electronic characteristics. bcrcp.ac.innih.govmdpi.comnih.govcam.ac.ukresearchgate.net The dichloropyridine core of 3,5-Dichloropyridine-4-sulfonyl chloride could serve as a rigid, electron-deficient building block in the design of novel functional materials. chemimpex.com For example, polymers incorporating this moiety might exhibit interesting electronic properties or be useful as components in organic light-emitting diodes (OLEDs) or other electronic devices. The sulfonyl group can be used to attach the pyridine unit to a polymer backbone or to other molecular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.